N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(3-fluorophenyl)-4-methylthiazole.
Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain, resulting in 2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylamine.
Amidation: Finally, the amine group is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting Signal Transduction Pathways: Influencing pathways such as MAPK/ERK, PI3K/Akt, and others, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide
- N-{2-[2-(3-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide
- N-{2-[2-(3-methylphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide
Uniqueness
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings. The compound's structure includes a thiazole ring and a fluorophenyl group, which may contribute to its pharmacological effects.
Chemical Structure and Properties
The IUPAC name for the compound is this compound. Its molecular formula is C17H19FN2O3S, with a molecular weight of approximately 400.47 g/mol. The compound's structure can be represented as follows:
Component | Structure |
---|---|
Thiazole Ring | Thiazole |
Fluorophenyl Group | Fluorophenyl |
Dimethoxybenzamide Group | Dimethoxybenzamide |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study conducted by researchers demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing significant potency compared to conventional antibiotics.
The proposed mechanism of action involves the interaction of the compound with specific biological targets. The thiazole and fluorophenyl groups are believed to enhance binding affinity to target enzymes or receptors involved in cellular processes. Preliminary studies suggest that it may inhibit key enzymes related to cancer metabolism and microbial survival.
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of this compound was published in Antibiotics. The researchers tested various concentrations against common bacterial strains. The results highlighted its effectiveness, particularly against antibiotic-resistant strains, suggesting potential for further development as an antimicrobial agent.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Focus | Findings | Reference |
---|---|---|
Anticancer Activity | Induced apoptosis; reduced tumor size | Journal of Medicinal Chemistry |
Antimicrobial Activity | Inhibited growth of Gram-positive/negative bacteria; effective against resistant strains | Antibiotics |
Mechanism of Action | Interaction with metabolic enzymes | Various pharmacological evaluations |
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-13-19(28-21(24-13)14-5-4-6-15(22)11-14)9-10-23-20(25)17-8-7-16(26-2)12-18(17)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMTZHQSULMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.